![molecular formula C12H8BrN3O4 B14619725 Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- CAS No. 58294-08-9](/img/structure/B14619725.png)
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- is an organic compound that features a pyridine ring substituted with a bromo group and a dinitrophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- typically involves the bromination of 2-aminopyridine followed by nitration. The process begins with the cooling of hydrobromic acid to below 0°C, followed by the slow addition of 2-aminopyridine and liquid bromine under controlled conditions to maintain the reaction temperature below -5°C . The resulting product is then subjected to nitration to introduce the dinitrophenyl group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium dithionite or sodium sulfide in the presence of sodium hydroxide are commonly used.
Oxidation: Peracids are used for the oxidation of the pyridine ring.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and dinitrophenyl derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- involves its interaction with specific molecular targets. The bromo and dinitrophenyl groups facilitate binding to enzymes and receptors, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine: Similar in structure but lacks the dinitrophenyl group.
4-Bromo-2-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- is unique due to the presence of both bromo and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .
Propiedades
Número CAS |
58294-08-9 |
|---|---|
Fórmula molecular |
C12H8BrN3O4 |
Peso molecular |
338.11 g/mol |
Nombre IUPAC |
2-[bromo-(2,4-dinitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H8BrN3O4/c13-12(10-3-1-2-6-14-10)9-5-4-8(15(17)18)7-11(9)16(19)20/h1-7,12H |
Clave InChI |
GAGOZXXDPPORSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
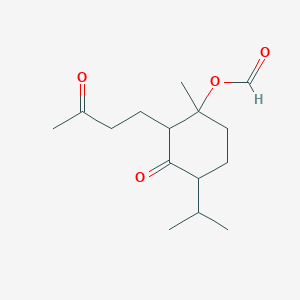
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
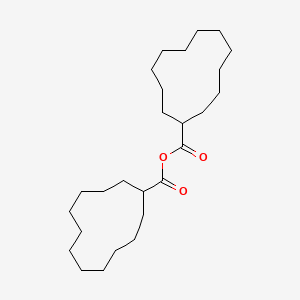
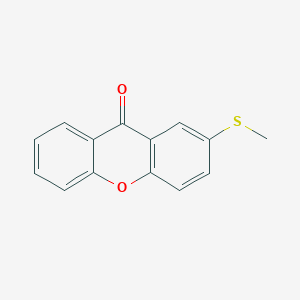
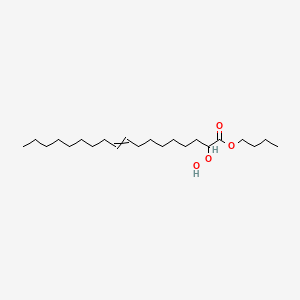
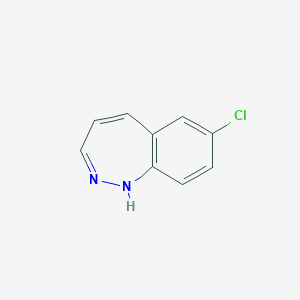

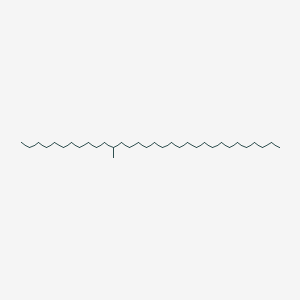
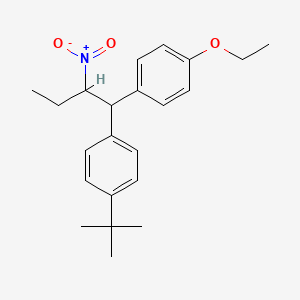
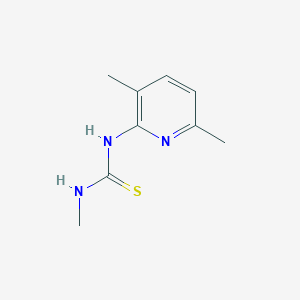
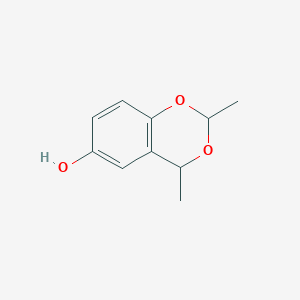
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
